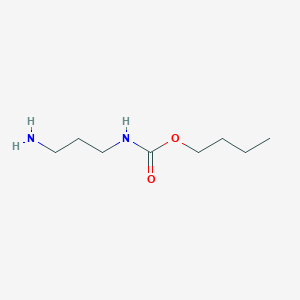

Butyl (3-aminopropyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

butyl N-(3-aminopropyl)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |

InChI Key |

AQJLIWCXXYZELT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCCCN |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Aminopropyl Carbamate and Analogues

Direct Carbamate (B1207046) Formation Strategies

Direct strategies aim to form the carbamate bond on the amine functionality in a single step. The most prevalent method involves the use of Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Application of Di-tert-butyl Dicarbonate (Boc₂O) in Amino Protection

Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride (B1165640), is a widely utilized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. wikipedia.org The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. masterorganicchemistry.com This forms a carbamate, which effectively masks the amine's nucleophilicity and reactivity towards many reagents and conditions. wikipedia.orgmasterorganicchemistry.com The Boc group is valued for its stability under most basic and nucleophilic conditions while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com This stability allows for orthogonal protection strategies when used in conjunction with other protecting groups like Fmoc, which is base-labile. organic-chemistry.org

The general reaction for Boc protection of an amine is as follows: R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

This method is fundamental in various synthetic applications, including peptide synthesis and the creation of complex natural products and pharmaceuticals. numberanalytics.com

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yields and selectivity in Boc protection, especially for mono-protection of diamines, requires careful optimization of reaction conditions. Key factors include the stoichiometry of reagents, choice of base, temperature, and reaction time. numberanalytics.comfishersci.co.uk

A common strategy to favor mono-protection over di-protection in symmetrical diamines involves using a large excess of the diamine relative to the Boc anhydride. kiku.dk However, this approach is not economical when the diamine is a valuable starting material. kiku.dksciforum.net

Alternative optimization focuses on controlling the reaction environment. This includes the slow, controlled addition of Boc anhydride to the diamine solution to prevent the formation of the di-Boc product. researchgate.net The choice of base is also critical; mild bases such as sodium bicarbonate or triethylamine (B128534) are often employed to minimize side reactions, particularly with sensitive substrates. numberanalytics.com For more challenging substrates, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. numberanalytics.comwikipedia.org Reaction protocols often recommend using 1-1.5 equivalents of a base and stirring at room temperature or with moderate heat (around 40°C) to drive the reaction to completion. fishersci.co.uk

Evaluation of Solvent Systems and Catalytic Additives

The choice of solvent and the use of catalytic additives can significantly influence the rate and selectivity of Boc protection.

Solvent Systems: The reaction can be performed under various conditions, from aqueous to anhydrous. organic-chemistry.org Alcoholic solvents, such as methanol, have been shown to greatly accelerate the rate of Boc protection for certain amines. wuxibiology.com Water has also been demonstrated to be an effective medium, sometimes allowing the reaction to proceed efficiently without any added catalyst. organic-chemistry.orgresearchgate.net A study comparing various polar solvents for O-Boc protection of phenol (B47542) found that water gave the best result, affording the product in 95% yield in just 45 minutes. researchgate.net The use of aqueous solvents can also help minimize the formation of side products. numberanalytics.com

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Water | 45 | 95 |

| 2 | MeOH | 60 | 85 |

| 3 | EtOH | 60 | 80 |

| 4 | CH₃CN | 120 | 60 |

| 5 | THF | 120 | 55 |

Catalytic Additives: Several catalysts have been developed to enhance the efficiency and chemoselectivity of N-tert-butoxycarbonylation.

Iodine: A catalytic amount of iodine can effectively promote the protection of various aryl and aliphatic amines with Boc₂O under solvent-free conditions at room temperature. organic-chemistry.orgsciforum.net

Solid Acid Catalysts: Heterogeneous catalysts are advantageous as they can be easily recovered and reused. Examples include perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), sulfonated reduced graphene oxide (SrGO), and zeolites. organic-chemistry.orgacsgcipr.orgthieme-connect.com SrGO, for instance, has been used as a metal-free, reusable solid acid catalyst for chemoselective N-Boc protection, affording high yields in short reaction times under solvent-free conditions. thieme-connect.com

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.orgresearchgate.net

Selective Mono-Protection Approaches for Diamines

The selective mono-functionalization of symmetrical diamines is a significant challenge in organic synthesis. researchgate.netpsu.edu Several strategies have been developed to achieve this with high precision.

Chemoselective Protection of Primary Amines in Polyamine Systems

In polyamine systems containing both primary and secondary amines, chemoselectivity can often be achieved based on the inherent differences in nucleophilicity and steric hindrance. Primary amines are generally more reactive and less sterically hindered than secondary amines, allowing for selective protection under controlled conditions. psu.edu

A powerful and widely applicable method for the mono-Boc protection of symmetrical diamines involves the initial formation of a mono-ammonium salt. researchgate.netresearchgate.net By treating the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), an equilibrium is established in which the mono-protonated diamine is the dominant species. researchgate.netresearchgate.netscielo.org.mx The protonated amino group is rendered non-nucleophilic, allowing the subsequent addition of one equivalent of Boc anhydride to selectively react with the remaining free amino group. researchgate.netresearchgate.net This method has proven to be highly efficient for a variety of acyclic and cyclic diamines, providing the desired mono-Boc-protected products in high yields without the need for extensive chromatographic purification. researchgate.net

| Diamine Substrate (1) | Mono-Boc Product (2) | Yield (%) |

|---|---|---|

| Ethylenediamine (1a) | 2a | 87 |

| 1,3-Diaminopropane (B46017) (1b) | 2b | 85 |

| 1,4-Diaminobutane (1c) | 2c | 82 |

| 1,6-Diaminohexane (1d) | 2d | 65 |

| Piperazine (B1678402) (1e) | 2e | 80 |

| N-Ethylethylenediamine (1f) | 2f | 72 |

| 1,2-Diaminopropane (1g) | 2g | 95 |

Control of Regioselectivity in Multi-Amine Substrates

Controlling regioselectivity is crucial when dealing with unsymmetrical diamines or polyamines where multiple non-equivalent amino groups are present. The strategy often relies on exploiting the subtle differences in the electronic and steric environments of the amine functionalities.

For instance, in unsymmetrical diamines containing both a primary and a secondary amine, the primary amine typically reacts preferentially with Boc anhydride due to its greater accessibility and nucleophilicity. psu.edu This inherent reactivity difference allows for regioselective mono-protection without the need for pre-functionalization.

In more complex polyamines like spermidine (B129725), which contains two primary amines and one secondary amine, selective protection schemes are more elaborate. One approach involves the exhaustive protection of all amino groups, followed by the selective deprotection of one or more groups. rsc.org Alternatively, a strategy can be designed to first protect the more reactive primary amino groups, followed by functionalization of the secondary amine. rsc.org The ability to control which group reacts can also be influenced by the protecting group itself, which can alter the electronic properties and steric accessibility of remote positions within the molecule. nih.gov Catalytic methods using reagents like dimethyltin (B1205294) dichloride have also been shown to achieve high regioselectivity in the protection of hydroxyl groups in sugars, a principle that highlights the potential for catalyst-controlled regioselectivity in other polyfunctional molecules like diamines. organic-chemistry.orgacs.org

Strategies for Mitigating Byproduct Formation in Mono-Boc Synthesis

The primary goal in synthesizing Butyl (3-aminopropyl)carbamate is to maximize the yield of the mono-Boc-protected product while minimizing the formation of the di-Boc-protected byproduct. Several strategies have been developed to achieve this selectivity.

One common approach involves the careful control of reaction stoichiometry. By optimizing the molar ratio of the Boc-anhydride to the diamine, the formation of the di-protected product can be suppressed. For instance, studies on the mono-Boc protection of piperazine, a similar symmetrical diamine, found that the maximum yield of the desired mono-protected product was achieved using 0.8 equivalents of Boc-anhydride. sigmaaldrich.com Using more or less than this optimal amount leads to a predominance of either the di-protected or the unreacted starting material, respectively. sigmaaldrich.com

A more sophisticated and highly effective strategy involves the "one-pot" mono-protonation of the diamine before the introduction of the protecting group. researchgate.netresearchgate.net In this method, one equivalent of an acid, such as hydrochloric acid (HCl), is added to the diamine. researchgate.net This selectively deactivates one of the amino groups by forming an ammonium (B1175870) salt. The remaining free amino group can then react with the Boc-anhydride. This procedure has been shown to be highly efficient for a variety of symmetrical and unsymmetrical diamines, producing high yields without the need for tedious chromatographic separation. researchgate.net Sources for the HCl can include thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride (Me₃SiCl), which are used in a "one-pot" procedure to generate the required amount of HCl in situ. researchgate.netjmcs.org.mx

| Strategy | Description | Key Findings / Yields | Reference |

|---|---|---|---|

| Stoichiometric Control | Optimizing the molar ratio of Boc-anhydride to the diamine substrate. | Maximum yield (45% for mono-Boc-piperazine) achieved with 0.8 equivalents of Boc-anhydride. Deviation leads to lower yields of the desired product. | sigmaaldrich.com |

| Mono-protonation with HCl | Sequential addition of 1 mole of HCl followed by 1 mole of (Boc)₂O. The HCl deactivates one amine group. | Proven highly efficient with good yields (65-95%) for various acyclic and cyclic diamines, avoiding complex purification. | researchgate.net |

| In Situ HCl Generation | Using reagents like Me₃SiCl or SOCl₂ as an HCl source in a one-pot procedure for mono-Boc protection. | Reported as a simple and efficient protocol for selectively protecting diamines, including those from 1,2- to 1,8-diamines. | researchgate.netjmcs.org.mx |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced tools that can significantly improve the efficiency, safety, and scalability of carbamate synthesis.

Microwave-Assisted Synthesis of Carbamates

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. For carbamate synthesis, microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net This method has been successfully applied to the carbamoylation of various amines, including functionalized amines and amino acids, using reagents like benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate. researchgate.net The rapid heating provided by microwaves can lead to satisfactory or high product conversion in very short reaction times. researchgate.net For example, a microwave-assisted, one-pot synthesis of primary amines through the reductive N-alkylation of methyl carbamate with aldehydes has been developed, offering a rapid and efficient route that is suitable for high-throughput synthesis. organic-chemistry.orgresearchgate.net This approach avoids many limitations of conventional methods, such as over-alkylation. organic-chemistry.org

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous manufacturing, provides a paradigm shift from traditional batch processing. It offers superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.govmdpi.com This technology is particularly well-suited for the synthesis of carbamates.

A continuous-flow approach for preparing carbamates directly from carbon dioxide, an amine, and an alkyl bromide has been demonstrated. nih.govacs.org In this system, reagents are pumped through a heated reactor coil, allowing for precise control of temperature and residence time. nih.gov It was found that optimizing the CO₂ flow rate was crucial; a higher flow rate accelerated the desired carbamate formation over the N-alkylated byproduct. nih.govacs.org Flow chemistry has also been used to optimize the challenging mono-Boc protection of diamines by allowing for rapid, sequential adjustments of reagent ratios, a task that is much more cumbersome in batch reactions. sigmaaldrich.com The integration of multiple reaction steps without isolating intermediates, a concept known as telescoping, is another significant advantage of flow synthesis. nih.gov

| Reaction | Key Parameters | Results | Reference |

|---|---|---|---|

| Aniline + Butyl Bromide + CO₂ | Temperature: 70 °C; Pressure: 3 bar; Reaction Mixture Flow Rate: 250 μL/min; CO₂ Flow Rate: 6.0 mL/min | A CO₂ flow rate of 6.0 mL/min significantly decreased the N-alkylated byproduct. Conversion reached 78% under optimized conditions. | nih.govacs.org |

| Mono-Boc-Piperazine Synthesis | Solvent: Methanol; Reagent Ratio: Optimized by varying flow rates of piperazine and Boc-anhydride solutions. | Rapidly identified optimal reagent ratio (0.8 eq. Boc-anhydride) for a maximum yield of 45%. | sigmaaldrich.com |

Enzymatic or Biocatalytic Routes to Carbamate Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Recent research has demonstrated the promiscuous aminolysis activity of certain enzymes, which can be harnessed for carbamate synthesis. nih.gov Specifically, the esterase from Pyrobaculum calidifontis (PestE) has been successfully used to synthesize various carbamate products from aliphatic and aromatic amines and different carbonate sources. nih.gov A key advantage of this method is that the reactions can be carried out efficiently in water, with isolated yields reaching up to 99%. nih.gov

Furthermore, biocatalysis can be integrated with other advanced techniques. A telescoped process combining a chemical Curtius rearrangement in a flow reactor with a subsequent enzymatic purification step has been developed. nih.gov In this system, an immobilized lipase (B570770) (CALB) was used to selectively convert a reaction byproduct into an easily separable compound, resulting in the desired carbamate in high yield and purity. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to carbamate synthesis.

Development of Environmentally Benign Synthetic Protocols

A major focus of green carbamate synthesis is the replacement of hazardous reagents like phosgene. psu.edu One of the most attractive green alternatives is the direct utilization of carbon dioxide (CO₂) as a non-toxic, abundant, and inexpensive C1 source. psu.edursc.org Catalytic systems have been developed that allow for the synthesis of carbamates from amines, alcohols, and CO₂ under mild conditions. psu.edu

Another green approach is the use of urea (B33335) as a carbonyl source, which serves as a safer alternative to phosgene. rsc.org An effective route for synthesizing N-substituted carbamates from amines, alcohols, and urea has been reported using a reusable TiO₂–Cr₂O₃/SiO₂ catalyst, achieving yields of 95–98%. rsc.org

The development of solvent-free reaction conditions also represents a significant step forward in green chemistry. researchgate.net For example, the chemoselective N-tert-butoxycarbonylation of amines has been achieved using a catalytic amount of iodine under solvent-free conditions at room temperature. organic-chemistry.org Similarly, enzymatic methods that use water as the solvent are inherently environmentally benign. nih.gov

| Protocol | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Direct CO₂ Utilization | Amines, Alcohols, CO₂, Basic catalysts | Uses a non-toxic, cheap, and abundant C1 source; avoids phosgene. | psu.edursc.org |

| Urea as Carbonyl Source | Amines, Alcohols, Urea, TiO₂–Cr₂O₃/SiO₂ catalyst | Phosgene-free route with a reusable catalyst and high yields (95-98%). | rsc.org |

| Enzymatic Synthesis | Amines, Carbonates, Esterase (PestE) | High selectivity, high yields (up to 99%), and performed in water. | nih.gov |

| Solvent-Free Synthesis | Amines, (Boc)₂O, Catalytic Iodine | Eliminates solvent waste, proceeds at ambient temperature. | organic-chemistry.org |

Atom Economy and Waste Minimization in Carbamate Preparation

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly influential in the design of synthetic routes for carbamates. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comresearchgate.net

Traditional methods for carbamate synthesis often exhibit poor atom economy. For example, the use of protecting groups that are subsequently removed generates stoichiometric waste. Similarly, reactions involving leaving groups that are not incorporated into the final product also lower the atom economy.

A significant advancement in improving the atom economy of carbamate synthesis is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a greener alternative to hazardous reagents like phosgene. researchgate.net The reaction of amines with DMC can produce carbamates and an alcohol as the only byproduct. While this is not a 100% atom-economical reaction due to the alcohol byproduct, it avoids the use of highly toxic materials and the formation of large amounts of salt waste associated with phosgene-based routes. researchgate.net

Waste minimization in chemical manufacturing extends beyond atom economy to encompass the entire process, including solvent use, energy consumption, and the generation of effluent. nexocode.com In the context of carbamate synthesis, several strategies can be employed to reduce waste:

Catalyst Selection and Recycling: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled for multiple runs is a key strategy. For example, the use of a reusable MgO-ZnO catalyst for the synthesis of N-substituted dicarbamates demonstrates this principle. ionike.com

Solvent Choice and Reduction: Whenever possible, performing reactions under solvent-free conditions is ideal for waste minimization. When solvents are necessary, the choice of environmentally benign solvents and their subsequent recycling is crucial.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and selectivities, thereby reducing the formation of byproducts and the need for extensive purification, which itself can generate significant waste. nexocode.com

Closed-Loop Systems: In an industrial setting, designing processes with closed loops, where byproducts from one step can be used as raw materials in another, is a powerful waste reduction strategy. For instance, in polyurethane recycling, the carbamate fraction from alcoholysis can be thermolyzed to regenerate isocyanates, which are starting materials for polyurethane synthesis. orgsyn.org

The following table outlines some key considerations and methods for improving atom economy and minimizing waste in carbamate synthesis.

Interactive Data Table: Atom Economy and Waste Minimization Strategies

| Strategy | Description | Example in Carbamate Synthesis | Key Benefit |

| High Atom Economy Reagents | Choosing reactants that maximize the incorporation of atoms into the final product. | Using dialkyl carbonates instead of chloroformates. | Reduces stoichiometric byproducts like salts. |

| Catalysis | Employing catalysts to enable more efficient reaction pathways and reduce the need for stoichiometric reagents. | Use of a recyclable MgO-ZnO catalyst for dicarbamate synthesis. ionike.com | Lower catalyst loading, reusability, and reduced waste. |

| Solvent-Free Reactions | Conducting reactions without a solvent to eliminate solvent waste. | Heating n-butyl alcohol with urea directly. orgsyn.org | Eliminates the need for solvent purchase, purification, and disposal. |

| Byproduct Valorization | Finding applications for the byproducts of a reaction. | The alcohol byproduct from carbamate synthesis with dialkyl carbonates could potentially be reused. | Turns waste into a valuable product, improving overall process economics. |

| Process Intensification | Using technologies like continuous flow reactors to improve efficiency and reduce waste. | Continuous flow synthesis of carbamates can lead to shorter reaction times and better control. | Improved yield, safety, and reduced footprint. |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

By integrating these principles into the design of synthetic methodologies for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Mechanism and Strategy of Carbamate Group Manipulation

Chemical Reactivity of the Boc-Protecting Group

The Boc group transforms a nucleophilic amine into a non-nucleophilic carbamate (B1207046), thus preventing it from participating in unwanted side reactions. organic-chemistry.org This temporary masking is crucial for the selective modification of other functional groups within a molecule. organic-chemistry.org

A key advantage of the Boc protecting group is its robustness under a wide range of chemical environments, which allows for selective transformations elsewhere in the molecule. It is notably stable in the presence of most bases and nucleophiles, as well as under conditions of catalytic hydrogenation. total-synthesis.comnih.govorganic-chemistry.org This stability profile makes it an ideal choice in multi-step synthetic sequences where other protecting groups, sensitive to these conditions, might be employed. total-synthesis.comorganic-chemistry.org

| Condition | Stability of Boc Group | Rationale |

| Basic Conditions | Stable | The bulky tert-butyl group provides significant steric hindrance, preventing base-mediated hydrolysis. total-synthesis.com |

| Nucleophiles | Stable | Resistant to attack by many common nucleophiles. total-synthesis.comorganic-chemistry.org |

| Catalytic Hydrogenation | Stable | Unlike groups such as benzyloxycarbonyl (Cbz), the Boc group does not cleave under typical H₂/Pd-C conditions. total-synthesis.comchemistrysteps.com |

| Strong Acids | Labile | Susceptible to cleavage under acidic conditions, which forms the basis of its removal. total-synthesis.comwikipedia.orgmasterorganicchemistry.com |

The deprotection of the Boc group is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism is a well-understood process that proceeds through several distinct steps:

Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com This initial step makes the carbonyl carbon more electrophilic.

Fragmentation : The protonated intermediate then fragments. This involves the loss of a stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The formation of this stabilized cation is a key thermodynamic driving force for the reaction. total-synthesis.comchemistrysteps.com

Decarboxylation : The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com The evolution of CO₂ gas is often an observable indicator that the reaction is proceeding. chemistrysteps.com

Protonation of Amine : Under the acidic reaction conditions, the newly liberated amine is protonated to form an ammonium (B1175870) salt. commonorganicchemistry.com

A potential complication of this mechanism is the reactivity of the intermediate tert-butyl cation, which can alkylate other nucleophilic sites within the substrate or solvent. acsgcipr.orgorganic-chemistry.orgwikipedia.org To mitigate these unwanted side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the cation. wikipedia.org

The acid-lability of the Boc group allows for a variety of deprotection protocols, ranging from strong acidic conditions to milder alternatives suitable for sensitive substrates.

Strong acids are the most common reagents for Boc removal. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is frequently used, as is hydrochloric acid (HCl) in solvents such as methanol, ethyl acetate (B1210297), or dioxane. total-synthesis.comwikipedia.orgjk-sci.com

However, for complex molecules containing other acid-sensitive functional groups, milder or more selective methods have been developed. nih.govreddit.com Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and samarium(III) chloride (SmCl₃) can effect selective cleavage of the Boc group. wikipedia.orgresearchgate.net Other reported methods include using iodine, oxalyl chloride in methanol, or thermal deprotection in the absence of an acid catalyst. nih.govacs.orgrsc.org The choice of deprotection agent is critical and must be tailored to the specific substrate to avoid cleaving other protecting groups or damaging sensitive functionalities. acsgcipr.orgreddit.com

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp. wikipedia.orgjk-sci.comgoogle.com | Standard, highly effective method. Scavengers may be needed. wikipedia.org |

| Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 3-6 M HCl, Room Temp. wikipedia.orggoogle.com | Common and cost-effective. |

| Oxalyl chloride / Methanol | Methanol | Room Temp, 1-4 h nih.govrsc.org | A mild method suitable for substrates with other acid-labile groups. nih.govrsc.org |

| Iron(III) chloride (FeCl₃) | Dichloromethane (DCM) | - | Catalytic method that can be used for selective deprotection. researchgate.net |

| Iodine (I₂) | Solvent-free or various solvents | - | Catalytic method reported for selective N-Boc removal. nih.govresearchgate.net |

| Thermal Deprotection | Methanol, Trifluoroethanol | High Temperature, Continuous Flow acs.org | Achieved in the absence of an acid catalyst, useful for selective removal based on amine type (aryl vs. alkyl). acs.org |

Orthogonal Protection Schemes Involving Butyl Carbamates

In the synthesis of complex molecules like peptides or natural products, multiple functional groups often need to be protected and deprotected in a specific sequence. fiveable.me This requires an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting the others. organic-chemistry.orgfiveable.me

The Boc group is a central component of many orthogonal schemes due to its unique cleavage condition (acidolysis). total-synthesis.com It is fully compatible with protecting groups that are removed under different types of conditions. organic-chemistry.orgfiveable.me

Fmoc (9-fluorenylmethoxycarbonyl) group : This group is base-labile and is typically removed with piperidine. Since the Boc group is stable to base, Boc and Fmoc are a widely used orthogonal pair, particularly in solid-phase peptide synthesis (SPPS). total-synthesis.comorganic-chemistry.orgfiveable.me

Cbz (benzyloxycarbonyl) group : This group is removed by catalytic hydrogenation (H₂/Pd-C). The Boc group is stable to these conditions, making the Boc/Cbz pair another effective orthogonal combination. total-synthesis.commasterorganicchemistry.com

Alloc (allyloxycarbonyl) group : This group is cleaved by transition metal catalysis, typically using a palladium(0) complex. This provides another layer of orthogonality with the acid-labile Boc group. total-synthesis.comfiveable.me

This compatibility allows chemists to precisely control which functional group is revealed for the next reaction step, enabling the construction of highly complex molecular architectures. organic-chemistry.orgfiveable.me

| Protecting Group | Typical Cleavage Condition | Orthogonal to Boc? |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA, HCl) total-synthesis.com | - |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) total-synthesis.commasterorganicchemistry.com | Yes |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) total-synthesis.commasterorganicchemistry.com | Yes |

| Alloc (Allyloxycarbonyl) | Pd(0) Catalysis total-synthesis.com | Yes |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine sigmaaldrich.com | Yes |

Sequential deprotection is fundamental to the controlled, stepwise synthesis of complex structures. For instance, in solid-phase peptide synthesis (SPPS), an orthogonal strategy using Boc and Cbz or Fmoc is common. total-synthesis.comfiveable.me An amino acid with its alpha-amino group protected by Boc and its side chain protected by a group stable to acid (like Cbz) can be used. The Boc group is removed with acid to allow for coupling with the next amino acid, while the side-chain protection remains intact until it is removed in a later step, often at the end of the synthesis. sigmaaldrich.com

This concept extends to other complex molecules. For example, the synthesis of functionalized dendrimers has been achieved using an orthogonal strategy involving Boc and Cbz groups. acs.org In one approach, Boc-protected amino groups were located at the periphery of a dendron, while Cbz-protected groups were on the internal scaffold. The terminal Boc groups could be selectively removed with acid to allow for further extension or functionalization of the dendrimer's branches, without affecting the Cbz groups on the core. acs.org Subsequently, the Cbz groups could be removed by hydrogenation to modify the interior of the scaffold, demonstrating a powerful sequential strategy for creating complex, multi-functional materials. acs.org

Furthermore, selective deprotection can sometimes be achieved even among multiple Boc groups within the same molecule. For instance, thermal deprotection in a continuous flow system has been shown to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.org

Applications As a Key Intermediate in Complex Organic Transformations

Construction of Advanced Polyamine Architectures

The 1,3-diaminopropane (B46017) backbone of the compound is a fundamental structural motif in many biologically important polyamines. Butyl (3-aminopropyl)carbamate provides a convenient and readily available starting material for the synthesis of more complex polyamine structures.

Spermidine (B129725), a naturally occurring polyamine, and its analogues are of significant interest in medicinal chemistry due to their roles in cell growth and proliferation. The synthesis of substituted spermidine analogues often requires the selective functionalization of its different amino groups. This compound is frequently employed as a key starting material for this purpose. sigmaaldrich.commedkoo.com The primary amine can be reacted with a suitable electrophile, and subsequent deprotection of the Boc group allows for the introduction of a second substituent or further chain elongation.

A critical challenge in the synthesis of spermidine analogues is the selective protection of the three distinct amino groups. An efficient strategy involves the use of orthogonally protected spermidine precursors, which can be synthesized using building blocks like N-Boc-1,3-diaminopropane. This approach allows for the sequential deprotection and functionalization of each nitrogen atom, enabling the creation of a diverse library of spermidine derivatives for biological evaluation.

Research has shown that the 1,3-diaminopropane moiety of spermidine is essential for the growth of certain bacteria, making synthetic analogues that mimic this structure valuable as potential antimicrobial agents. sigmaaldrich.comsigmaaldrich.com For instance, lipophilic-vancomycin-carbohydrate conjugates have been synthesized using N-Boc-1,3-propanediamine to develop new antibacterial agents against resistant bacterial strains. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Reagents in the Synthesis of Spermidine Analogues

| Compound Name | Role in Synthesis |

| This compound | Boc-protected 1,3-diaminopropane building block |

| Spermidine | Target molecule for analogue synthesis |

| Vancomycin | Antibiotic for conjugation |

Polyamides are a class of polymers characterized by repeating amide linkages. The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative. This compound, after deprotection to 1,3-diaminopropane, can serve as the diamine monomer in such polymerization reactions.

A patented process describes the preparation of polyamides through the reaction of 1,3-diaminopropane with diphenyl isophthalate. In this melt polymerization process, the reactants are heated to allow the diamine to react with the diester, forming oligomers. Subsequent heating to higher temperatures promotes the ester-amine interchange reaction, leading to the formation of high molecular weight polyamides. This method is particularly advantageous for volatile diamines like 1,3-diaminopropane, as it allows for controlled reaction conditions at low pressures.

The resulting polyamide from this specific reaction consists of repeating units of 1,3-diaminopropane and isophthalic acid, with the general formula:

-[NH-(CH₂)₃-NH-CO-Ar-CO]-n (where Ar is a phenylene group)

This process highlights the utility of the 1,3-diaminopropane scaffold, derived from this compound, in the production of specialized polymeric materials.

Functionalization of Nitrogen-Containing Scaffolds

The bifunctional nature of this compound makes it an excellent scaffold for introducing nitrogen-containing functionalities onto other molecules. The primary amine can be used as a nucleophile to attach the 1,3-diaminopropane unit to a variety of substrates.

Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications. The synthesis of novel sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. This compound serves as a valuable precursor in the synthesis of sulfonamides with a terminal protected amine.

In a documented application, N-Boc-1,3-propanediamine is used in the synthesis of a series of sulfonamides with varying alkylamino substituent lengths. sigmaaldrich.comsigmaaldrich.com The primary amine of this compound reacts with a sulfonyl chloride to form the sulfonamide linkage, while the Boc-protected amine remains intact for potential subsequent deprotection and further functionalization. This allows for the creation of complex molecules with potential applications in biochemistry and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com

Table 2: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

| R-SO₂Cl (Sulfonyl chloride) | H₂N-(CH₂)₃-NHBoc (this compound) | R-SO₂-NH-(CH₂)₃-NHBoc (Boc-protected sulfonamide) |

This compound is classified as a bifunctional aliphatic linker, making it suitable for the development of homobivalent and multi-dentate systems. These are molecules that contain two or more binding sites, which can interact with multiple targets or multiple binding sites on a single target.

While direct examples of homobivalent ligands synthesized from this compound are specific to proprietary research, the principle is demonstrated by its use in creating PROTAC (Proteolysis Targeting Chimera) linkers. A related compound, tert-Butyl (5-aminopentyl)carbamate, is explicitly used for this purpose. These linkers connect a target-binding molecule to an E3 ligase-recruiting molecule. The chemistry of this compound, with its reactive amine and deprotectable Boc-group, is ideal for such applications.

Furthermore, the deprotected form, 1,3-diaminopropane, is known to form stable complexes with metal ions. For example, it can form a chelate ring with palladium(II), creating a stable complex that can then interact with other biologically relevant ligands like amino acids and peptides. This demonstrates its role as a scaffold for building multi-dentate systems capable of coordinating with metal centers. Studies have also shown the synthesis of bulky 1,3-diamidopropane complexes with Group 2 metals, further illustrating the versatility of this diamine backbone in coordination chemistry.

Role in Dendrimer and Polymer Chemistry

The use of this compound extends to the field of polymer and dendrimer chemistry, where it is used as a building block for creating highly branched, well-defined macromolecules.

Dendrimers are a class of synthetic polymers with a tree-like branching structure. A study on the synthesis of small PAMAM (polyamidoamine) dendrimers explicitly reports the use of tert-butyl (3-aminopropyl)carbamate as a starting material. In this context, the compound is reacted with an acrylate (B77674) derivative in a Michael addition reaction to build the dendritic structure. The Boc-protected amine allows for controlled, generational growth of the dendrimer.

The compound is also described as a cross-linking reagent, which suggests its use in modifying and creating polymer networks. sigmaaldrich.com The two amine groups, after deprotection, can react with functional groups on different polymer chains, thus linking them together and altering the physical and chemical properties of the material.

Controlled Synthesis of PAMAM Dendrimers

The synthesis of poly(amidoamine) (PAMAM) dendrimers with precisely controlled, heterogeneously substituted surfaces is a significant area of research, and this compound is instrumental in this process. researchgate.netresearchgate.net The use of protected building blocks like tert-butyl (3-aminopropyl)carbamate allows for a convergent synthesis approach, which offers greater control over the final structure compared to symmetry-breaking reactions on a pre-formed dendrimer. researchgate.netresearchgate.net This methodology enables the creation of PAMAM dendrimers with a well-defined number and position of different surface groups. researchgate.netresearchgate.net

In a typical synthetic scheme, tert-butyl (3-aminopropyl)carbamate can be used as a starting material to create dendrons, which are the wedges of the dendrimer. chemrxiv.orgresearchgate.net For instance, it can be reacted with benzyl (B1604629) acrylate to form a protected dendron, which can then be coupled to a core to build the dendrimer generation by generation. chemrxiv.org The tert-butyl carbamate (B1207046) group can be selectively removed under acidic conditions to expose the primary amine, which is then available for reaction with another activated dendron or a different functional molecule. chemrxiv.org This iterative process of coupling and deprotection is central to the controlled synthesis of complex, asymmetric PAMAM dendrimers. acs.org

Table 1: Key Steps in Controlled PAMAM Dendrimer Synthesis

| Step | Description | Key Reagents | Purpose |

| Dendron Synthesis | Reaction of a protected amine with an acrylate. | tert-Butyl (3-aminopropyl)carbamate, Benzyl acrylate | To create the initial branched units (dendrons) with protected functional groups. chemrxiv.org |

| Deprotection | Removal of the carbamate protecting group. | Trifluoroacetic acid (TFA) | To expose the primary amine for the next coupling step. rsc.org |

| Coupling | Reaction of the deprotected dendron with an activated core or another dendron. | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | To build the next generation of the dendrimer. chemrxiv.org |

| Functionalization | Attachment of desired molecules to the surface of the dendrimer. | Activated esters of targeting molecules or drugs. | To create a functional, heterogeneously substituted dendrimer. acs.org |

Integration into Polymer Backbones as Functional Monomers

This compound can be a precursor for creating functional monomers that are then integrated into polymer backbones. researchgate.net For example, carbamate-methacrylate monomers have been synthesized for applications in dental restorative materials. researchgate.netabstractarchives.com While not directly polymerizing this compound, it can be reacted with other molecules to form a polymerizable monomer. A general approach involves reacting the amino group (after deprotection) or the carbamate itself with a molecule containing a polymerizable group, such as a methacrylate. researchgate.net

The carbamate linkage itself is being explored as a backbone for sequence-defined polymers. nih.govacs.org These polycarbamates are synthesized using building blocks that are structurally similar to this compound, often involving the repetitive coupling of amino alcohols. nih.govacs.org This highlights the potential for derivatives of this compound to be used in creating polymers with precisely controlled sequences and, consequently, tailored properties. nih.gov

Post-Polymerization Functionalization via Carbamate Derivatives

Post-polymerization functionalization is a powerful strategy for modifying the properties of polymers. rsc.org In this context, polymers containing this compound moieties can be deprotected to reveal primary amine groups along the polymer chain or at its ends. nih.gov These newly exposed amines can then be reacted with a wide range of molecules to introduce new functionalities. nih.govresearchgate.net This approach is advantageous because it allows for the synthesis of a base polymer which can then be diversified into a library of functional polymers. rsc.org

For instance, a polymer with pendant carbamate groups can be treated with an acid to remove the butyl carbamate protecting group, yielding a polyamine. This polyamine can then be functionalized by reacting it with electrophiles to attach various side chains. This method has been used to introduce amine-reactive groups to polymers, which can then be conjugated to proteins. nih.gov

Engineering of Heterogeneously Substituted Polymer Surfaces

The principles used for creating heterogeneously substituted PAMAM dendrimers can be extended to the engineering of polymer surfaces. By using this compound as a building block, it is possible to create surfaces with a controlled distribution of functional groups. researchgate.netresearchgate.net This is particularly relevant for biomaterials, where surface properties dictate interactions with biological systems. nih.gov

One approach involves grafting polymers synthesized using carbamate-containing monomers onto a surface. Subsequent deprotection of the carbamate groups would yield a surface rich in primary amines, which can then be selectively functionalized. nih.gov This allows for the creation of patterned surfaces or surfaces with multiple functionalities, which are important for applications such as biosensors and targeted drug delivery systems. nih.gov

Precursor for Advanced Organic Materials

The chemical reactivity of this compound makes it a valuable precursor for a variety of advanced organic materials. ambeed.commedchemexpress.com Its ability to introduce a protected primary amine into a molecular structure is a key feature that is exploited in the synthesis of complex molecules for materials science.

Synthesis of Functionalized Precursors for Material Science Applications

This compound and its derivatives are used to synthesize functionalized precursors for various material science applications. For example, derivatives are used in the synthesis of photo-crosslinkable polymers and conjugated organic materials. In one instance, a methacrylamide (B166291) derivative is used in polymers that can be cross-linked by light, while a boronic ester derivative is used in the synthesis of conjugated organic materials through Suzuki-Miyaura cross-coupling reactions. The carbamate group in these precursors provides stability under certain conditions, while the other functional groups impart the desired reactivity for polymerization or cross-linking.

Role in Cross-linking Agent Synthesis

This compound can serve as a building block in the synthesis of carbamate-functional cross-linking agents. google.comepo.org These cross-linkers can be synthesized from polyfunctional amino compounds. google.comepo.org The resulting cross-linkers, which contain carbamate groups, can then be used to form durable cross-linked networks with urethane (B1682113) linkages when reacted with polymers containing suitable functional groups. google.com For example, an alginic acid derivative has been cross-linked using a method involving tert-butyl (3-aminopropyl) carbamate in the presence of a coupling agent. epo.orggoogle.com Cross-linking is a fundamental process in polymer chemistry that enhances the mechanical properties and stability of materials. mdpi.comnih.gov The use of carbamate-based cross-linkers derived from precursors like this compound can lead to materials with improved durability and resistance to environmental factors. google.com

Chemical Reactivity and Mechanistic Investigations of Butyl 3 Aminopropyl Carbamate

Intrinsic Reactivity of the Aminopropyl and Carbamate (B1207046) Moieties

The chemical behavior of Butyl (3-aminopropyl)carbamate is dictated by the interplay of its two key functional groups: the terminal primary amino group and the N-tert-butoxycarbonyl (Boc) protected amine. These groups exhibit distinct and largely independent reactivities, which is the foundation of the compound's utility in controlled, stepwise synthetic strategies.

Nucleophilic Properties of the Free Amino Group

The terminal primary amino group (-NH2) of this compound is characterized by the lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This nucleophilicity allows it to readily participate in a variety of chemical reactions, including:

Alkylation: The primary amine can react with alkyl halides or other electrophilic carbon centers to form secondary amines. Research has demonstrated the selective α-alkylation of the primary amine of N-Boc-1,3-propanediamine. sigmaaldrich.com

Acylation: In the presence of acylating agents such as acid chlorides, anhydrides, or activated esters, the amino group undergoes acylation to form amides. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures.

Sulfonylation: The reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents. Studies have utilized N-Boc-1,3-propanediamine in the synthesis of novel sulfonamide derivatives. sigmaaldrich.comsigmaaldrich.com

Michael Addition: As a soft nucleophile, the primary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Reductive Amination: It can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to afford a secondary amine.

The nucleophilicity of this primary amine is a key feature, enabling its use as a linker to introduce an aminopropyl moiety into various molecular scaffolds.

Electrophilic Behavior of the Carbamate Carbonyl

The carbamate functional group consists of a carbonyl group flanked by a nitrogen atom and an oxygen atom. The carbonyl carbon in the Boc group exhibits electrophilic character, though it is significantly less reactive than the carbonyls of ketones or aldehydes. This reduced electrophilicity is due to the resonance delocalization of the lone pairs from the adjacent nitrogen and oxygen atoms.

However, the carbamate carbonyl is not entirely inert. It can be attacked by strong nucleophiles under harsh conditions. More significantly, the Boc group's primary role is that of a protecting group for the amine. Its stability under a wide range of nucleophilic and basic conditions makes it an excellent choice for orthogonal protection strategies. organic-chemistry.org The cleavage of the Boc group, which is a crucial step in many synthetic sequences, is typically achieved under acidic conditions. This process involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine. nih.gov

Studies on Reaction Mechanisms

The utility of this compound in synthesis is underpinned by a thorough understanding of the mechanisms governing its reactions. This includes the kinetics and thermodynamics of its derivative formation and the elucidation of catalytic pathways that enhance its reactivity and selectivity.

Kinetics and Thermodynamics of Derivative Formation

While specific, quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively reported in readily accessible literature, the general principles of amine reactivity provide a qualitative understanding.

The rate of reactions involving the primary amino group, such as acylation or alkylation, is influenced by several factors:

Steric Hindrance: The linear nature of the aminopropyl chain means that the terminal amino group is sterically accessible, leading to favorable reaction kinetics.

Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are often employed to solvate the electrophile and facilitate the nucleophilic attack of the amine.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

The formation of derivatives from the primary amine is typically a thermodynamically favorable process, driven by the formation of stable C-N or S-N bonds.

The cleavage of the Boc group is a well-studied process. The reaction is thermodynamically driven by the formation of the highly stable products: the free amine, carbon dioxide, and isobutene (from the tert-butyl cation). The kinetics of this deprotection are highly dependent on the strength of the acid used and the reaction temperature.

| Reaction Type | Reactant | Product | General Kinetic & Thermodynamic Considerations |

| N-Acylation | This compound + Acyl Chloride | N-Acyl derivative | Generally fast kinetics, thermodynamically favorable due to the formation of a stable amide bond. |

| N-Alkylation | This compound + Alkyl Halide | N-Alkyl derivative | Kinetics are dependent on the nature of the alkyl halide (SN2 mechanism). Thermodynamically favorable. |

| Boc Deprotection | This compound + Strong Acid | 1,3-Diaminopropane (B46017) | Kinetics are dependent on acid strength and temperature. Thermodynamically driven by the formation of stable byproducts (CO2, isobutene). |

Elucidation of Catalytic Pathways Involving the Compound

The reactions of this compound can be significantly influenced by catalysts, which can enhance reaction rates and, crucially, control selectivity.

Catalysis in Boc Protection and Deprotection:

The formation of the carbamate itself (Boc protection) can be catalyzed. While often carried out with a stoichiometric amount of base, catalytic methods have been developed to improve efficiency and reduce side reactions. For instance, Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines. organic-chemistry.org

More pertinent to the reactivity of this compound is the catalytic cleavage of the Boc group. This allows for the deprotection of the amine under milder conditions than those required by stoichiometric strong acids. A variety of catalysts have been explored for this purpose:

Lewis Acids: Lewis acids such as cerium(III) chloride have been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups, highlighting the potential for selective catalysis. organic-chemistry.org Bismuth(III) trichloride (B1173362) has also been used for the chemoselective deprotection of N-Boc groups. researchgate.net

Heterogeneous Catalysts: Solid-supported acid catalysts, such as sulfonic-acid-functionalized silica (B1680970) and perchloric acid adsorbed on silica gel, offer the advantage of easy separation and recyclability. nih.gov

Iron (III) Salts: Iron(III) salts have emerged as sustainable and inexpensive catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like N-Cbz. nih.gov The proposed mechanism involves the coordination of the iron(III) to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates its cleavage. researchgate.net

Catalysis in Transformations of the Primary Amine:

The primary amino group can also be involved in catalytic cycles. For example, in reductive amination reactions, an acid catalyst is typically required for the formation of the imine intermediate.

Chemoselective Transformations

A key advantage of this compound in organic synthesis is the ability to perform chemoselective transformations, reacting one functional group while leaving the other intact. This is primarily due to the significant difference in reactivity between the free primary amine and the Boc-protected amine.

The most common chemoselective transformation is the reaction at the primary amino group without affecting the Boc-protected amine. This allows for the elongation of the carbon chain or the introduction of other functionalities at the N-terminus.

Examples of Chemoselective Transformations:

| Reaction | Reagents and Conditions | Product | Selectivity |

| Mono-N-Boc Protection of Diamines | 1,3-Diaminopropane, Di-tert-butyl dicarbonate (B1257347) ((Boc)2O), controlled stoichiometry | This compound | By carefully controlling the amount of (Boc)2O, one amino group can be selectively protected over the other. |

| Selective Alkylation | This compound, Alkyl halide, Base | N-Alkyl-N'-Boc-1,3-propanediamine | The primary amine is significantly more nucleophilic than the carbamate nitrogen, allowing for selective alkylation. |

| Selective Acylation | This compound, Acid chloride, Base | N-Acyl-N'-Boc-1,3-propanediamine | The primary amine selectively attacks the acylating agent, leaving the Boc group intact. |

| Selective Sulfonylation | This compound, Sulfonyl chloride, Base | N-Sulfonyl-N'-Boc-1,3-propanediamine | The primary amine reacts preferentially with the sulfonyl chloride. |

Furthermore, orthogonal protection strategies can be employed. For instance, after a reaction at the primary amine of this compound, the Boc group can be selectively removed under acidic conditions to liberate the second amino group for further functionalization. This stepwise approach is invaluable in the synthesis of complex polyamines and other nitrogen-containing molecules. organic-chemistry.org

The selective thermal deprotection of bis-Boc protected diamines has also been demonstrated, where controlling the reaction temperature allows for the selective removal of one Boc group over another, further highlighting the potential for controlled transformations. nih.gov

Selective Alkylation Reactions of the Primary Amine

The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amine functions allows for the selective alkylation of the free primary amine. Reductive amination is a prominent method to achieve this transformation. This reaction involves the initial formation of an imine between the primary amine of this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.

A one-pot tandem direct reductive amination of aldehydes with primary amines, leading to N-Boc protected secondary amines, has been reported using a (Boc)2O/sodium triacetoxyborohydride (B8407120) (STAB) system. nih.gov This procedure is noted for its efficiency and selectivity, providing excellent yields. nih.gov Another key strategy is the direct α-alkylation of primary aliphatic amines. Research has demonstrated the selective α-alkylation of N-Boc-1,3-propanediamine, underscoring a novel methodology in organic synthesis. sigmaaldrich.com

The general procedure for a tandem direct reductive amination/N-Boc protection involves mixing an aldehyde and an amine in an anhydrous solvent like dichloromethane (B109758), followed by the addition of triethylamine (B128534). After a period of stirring, di-tert-butyl dicarbonate ((Boc)2O) and sodium triacetoxyborohydride are added. The reaction is then quenched and the product extracted. nih.gov

Table 1: Examples of Selective Alkylation of Primary Amines

| Alkylation Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated this compound | nih.gov |

| Direct α-alkylation | CO₂, Electrostatics | α-alkylated this compound | sigmaaldrich.com |

| Tandem DRA/N-Boc Protection | Aldehyde, (Boc)₂O, STAB | N-Boc protected secondary amine | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nitrile Reduction in the Presence of Boc-Protected Amines

The stability of the Boc protecting group under various reaction conditions is crucial for its utility in multi-step synthesis. One such transformation is the reduction of nitriles to primary amines. The Boc group is generally stable under conditions used for catalytic hydrogenation, allowing for the selective reduction of a nitrile group in the presence of a Boc-protected amine.

Several methods have been proven effective for this purpose. Catalytic hydrogenation using Raney-nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) are common choices. A particularly effective method for cases where others fail is the use of palladium-activated Raney-nickel. This highlights the robustness of the Boc protecting group during nitrile reductions, enabling the synthesis of more complex polyamines from nitrile-containing, Boc-protected precursors.

Table 2: Conditions for Nitrile Reduction Compatible with Boc-Protection

| Catalyst | Reducing Agent | Notes | Reference |

|---|---|---|---|

| Palladium-activated Raney-nickel | H₂ | Effective when other methods are unsuccessful. | General literature on nitrile reduction. |

| Raney-nickel | H₂ | A common method for nitrile hydrogenation. | General literature on nitrile reduction. |

| Pd/C | H₂ | Standard catalyst for hydrogenation. | General literature on nitrile reduction. |

| PtO₂ | H₂ | Adams' catalyst, used for various hydrogenations. | General literature on nitrile reduction. |

This table is interactive. Click on the headers to sort the data.

Condensation Reactions with Carboxylic Acids and Other Electrophiles

The free primary amine of this compound readily participates in condensation reactions with a variety of electrophiles, most notably carboxylic acids and their derivatives, to form amides. The direct reaction between a carboxylic acid and an amine can be challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, activating agents or coupling reagents are typically employed to facilitate amide bond formation.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of this compound. For example, the use of di-tert-butyl dicarbonate (Boc₂O) with DMAP has been described for the amidation of carboxylic acids under solvent-free conditions.

The nucleophilic primary amine can also react with other electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides to yield the corresponding amides and sulfonamides, respectively. The Boc protecting group remains intact under these conditions, allowing for the selective functionalization of the primary amine.

Table 3: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Solvent | Reference |

|---|---|---|---|

| DCC | HOBt | Dichloromethane, Dimethylformamide | General literature on peptide coupling. |

| EDCI | HOBt/DMAP | Dichloromethane, Dimethylformamide | General literature on peptide coupling. |

| Boc₂O | DMAP | Solvent-free or Dichloromethane | General literature on amidation. |

| HATU | DIPEA | Dimethylformamide | General literature on peptide coupling. |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and conformational landscape of Butyl (3-aminopropyl)carbamate. These studies provide a foundational understanding of the molecule's physical and chemical properties.

Ab Initio and DFT Calculations of Molecular Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structure of molecules from first principles, without the need for empirical parameters. For this compound, these calculations are employed to determine optimized bond lengths, bond angles, and dihedral angles, providing a precise model of its ground state structure.

DFT calculations, for instance, have been utilized in studies of related molecules to understand reaction mechanisms and stereochemical outcomes. bris.ac.uk In the context of this compound, DFT methods at levels such as B3LYP with a 6-31+G(d,p) basis set can be used to model the molecule's geometry. These calculations would reveal the spatial arrangement of the flexible propyl chain, the planar carbamate (B1207046) group, and the bulky tert-butyl group.

Conformational Preferences and Energy Landscapes

The flexible nature of the propyl chain and the rotational freedom around the carbamate C-N bond give rise to multiple possible conformations for this compound. A key feature of carbamates is the existence of syn and anti rotamers due to the partial double bond character of the C-N bond.

The energy difference between these conformers is typically small, and they can coexist in equilibrium. The position of this equilibrium can be influenced by steric hindrance, intramolecular hydrogen bonding, and solvent effects. Computational methods can map the potential energy surface of the molecule as a function of key dihedral angles, identifying the most stable conformers and the energy barriers between them. While specific energy landscapes for this compound are not extensively published, general principles of carbamate conformation can be applied. The bulky tert-butyl group is expected to play a significant role in determining the most stable conformation.

Table 1: Representative Theoretical Conformational Data for a Carbamate Moiety

| Conformer | Dihedral Angle (O=C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| syn | ~0° | Higher |

| anti | ~180° | Lower (more stable) |

Reaction Pathway Simulations

Theoretical simulations of reaction pathways are vital for understanding the mechanisms of formation and cleavage of the carbamate group in this compound.

Transition State Analysis of Carbamate Formation and Cleavage

The formation of this compound typically involves the reaction of 1,3-diaminopropane (B46017) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Theoretical modeling can elucidate the transition state of this nucleophilic substitution reaction. The primary amine of the diamine acts as the nucleophile, attacking one of the carbonyl carbons of Boc₂O. Transition state analysis would characterize the geometry and energy of the highest point along the reaction coordinate, providing insight into the reaction kinetics.

The cleavage of the Boc protecting group is typically acid-catalyzed. Theoretical studies can model this process, starting with the protonation of the carbamate, usually at the carbonyl oxygen or the nitrogen atom. Subsequent steps involve the heterolytic cleavage of the C-O bond, leading to the formation of the unstable tert-butyl cation, which then decomposes to isobutene and a proton, alongside the release of carbon dioxide and the free amine. Transition state calculations for each step of this process help to identify the rate-determining step and understand the role of the acid catalyst.

Theoretical Prediction of Reactivity and Selectivity

Computational studies can predict the reactivity of different sites within the molecule. For this compound, which has two amine groups (one protected and one free), theoretical calculations can explain the selectivity observed in its reactions. For instance, in reactions such as alkylation, computational models can show why the unprotected primary amine is more nucleophilic and thus more reactive than the nitrogen atom of the carbamate group. scispace.com

Recent computational work on the direct α-alkylation of primary aliphatic amines has highlighted the role of in-situ generated carbamates in directing reactivity, a principle that is applicable to understanding the behavior of this compound in similar transformations. scispace.com

Table 2: Illustrative Theoretical Steps in Acid-Catalyzed Cleavage of a Boc-Carbamate

| Step | Description | Key Theoretical Insight |

|---|---|---|

| 1 | Protonation of the carbamate | Determination of the most favorable protonation site (e.g., carbonyl oxygen). |

| 2 | C-O bond cleavage | Calculation of the energy barrier for the formation of the tert-butyl cation and carbamic acid. |

| 3 | Carbamic acid decomposition | Modeling the decarboxylation to yield the free amine and CO₂. |

| 4 | tert-Butyl cation decomposition | Simulation of the elimination reaction to form isobutene. |

Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound is also governed by its interactions with other molecules, including solvent molecules and other molecules of its own kind.

The presence of hydrogen bond donors (the N-H groups of the carbamate and the primary amine) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows for the formation of a network of intermolecular hydrogen bonds. These interactions are significant in the condensed phase, influencing properties such as boiling point and solubility.

Solvation effects play a crucial role in the conformational preferences and reactivity of the molecule. The use of a polarizable continuum model (PCM) in computational studies can approximate the influence of a solvent on the molecule's behavior. For instance, polar solvents are expected to stabilize more polar conformers and can influence the energy barriers of reactions by stabilizing charged transition states. The equilibrium between the syn and anti conformers of the carbamate group is known to be sensitive to the solvent environment.

Compound Names Mentioned in the Article

Hydrogen Bonding Network Analysis

The structure of this compound, featuring both a primary amine (-NH₂) and a carbamate (-NHCOO-) group, allows it to participate significantly in hydrogen bonding. It possesses sites that can act as hydrogen bond donors and acceptors, which dictates its intermolecular interactions and physical properties.

Computational analyses indicate that the molecule has two hydrogen bond donor sites, located on the primary amine group, and three hydrogen bond acceptor sites. chemscene.comnih.gov The donor sites are the hydrogen atoms of the primary amine. The acceptor sites are the two oxygen atoms of the carbamate group and the nitrogen atom of the primary amine, each possessing lone pairs of electrons. The nitrogen within the carbamate linkage is generally considered a poor hydrogen bond acceptor due to the delocalization of its lone pair into the adjacent carbonyl group.

This capacity for hydrogen bonding is critical in forming complex networks in the solid state or in protic solvents, influencing properties such as solubility and boiling point.

Table 1: Hydrogen Bonding Capabilities of this compound

| Feature | Count | Location on Molecule |

| Hydrogen Bond Donors | 2 | Hydrogens of the primary amine (-NH₂) |

| Hydrogen Bond Acceptors | 3 | Carbonyl oxygens (C=O) and the primary amine nitrogen (-NH₂) |

Solvent Effects on Reactivity and Conformation

The chemical environment, particularly the choice of solvent, can profoundly impact the conformation and reactivity of this compound. The interactions between the solvent and the molecule's functional groups can stabilize different rotational isomers (rotamers) and modulate the accessibility of reactive sites.

In polar protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to strong solvation of the primary amine and carbamate moieties, potentially stabilizing a more extended conformation of the propyl chain and influencing the nucleophilicity of the primary amine.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent can only accept hydrogen bonds. These solvents will interact with the N-H protons of the primary amine and the carbamate. This interaction can alter the reactivity of the amine group by modifying its basicity and nucleophilicity.

In nonpolar solvents like hexane (B92381), intermolecular interactions between the solvent and this compound are weak. In such an environment, intramolecular hydrogen bonding between the primary amine and the carbamate's carbonyl oxygen may become more favorable, leading to a more compact, folded conformation.

Table 2: Predicted Solvent Effects on this compound

| Solvent Type | Primary Interaction Mechanism | Predicted Effect on Conformation & Reactivity |

| Polar Protic | Strong H-bonding (donation and acceptance) | Stabilizes extended conformations; modulates amine reactivity. |

| Polar Aprotic | H-bond acceptance | Influences N-H acidity and amine nucleophilicity. |

| Nonpolar | Weak van der Waals forces | Favors folded conformations via intramolecular H-bonding. |

Electronic Structure and Reactivity Prediction

The electronic properties of a molecule are key to predicting its chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential maps provide a framework for identifying which parts of the molecule are likely to engage in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is predicted to be localized predominantly on the lone pair of the primary amine's nitrogen atom. This makes the primary amine the most nucleophilic site and the most probable point of attack for electrophiles.

Conversely, the LUMO is expected to be centered on the π* antibonding orbital of the carbamate's carbonyl group (C=O). This region is the most electrophilic site in the molecule, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. researchgate.net

Table 3: Predicted Frontier Molecular Orbitals for this compound

| Orbital | Predicted Location | Chemical Significance |

| HOMO | Lone pair of the primary amine nitrogen | Primary site for reaction with electrophiles (nucleophilic center). |

| LUMO | π* antibonding orbital of the carbonyl group | Primary site for reaction with nucleophiles (electrophilic center). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical stability and reactivity. |

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution across a molecule's surface. numberanalytics.comlibretexts.org It helps identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and predicting reaction sites. youtube.com In a typical ESP map, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential), with green and yellow representing intermediate values. youtube.comwalisongo.ac.id

For this compound, an ESP map would be expected to show the following features:

Regions of Negative Electrostatic Potential (Red/Yellow): These would be concentrated around the highly electronegative oxygen atoms of the carbamate group and, to a lesser extent, the nitrogen of the primary amine, reflecting the presence of lone-pair electrons. These areas are favorable sites for interaction with electrophiles or positive charges.

Regions of Positive Electrostatic Potential (Blue/Green): These would be located around the hydrogen atoms attached to the nitrogen atoms (both the primary amine and the carbamate N-H). These hydrogens are electron-deficient and represent sites susceptible to interaction with nucleophiles or negative charges.

Table 4: Predicted Electrostatic Potential Distribution for this compound

| Region | Predicted Electrostatic Potential | Location on Molecule | Significance |

| Electron-Rich | Negative (Red/Yellow) | Carbonyl oxygens, primary amine nitrogen | Sites for electrophilic attack |

| Electron-Poor | Positive (Blue/Green) | Hydrogens on primary amine and carbamate nitrogen | Sites for nucleophilic interaction |

Advanced Analytical Methodologies in Support of Research

Spectroscopic Characterization of Synthetic Products and Intermediates

Spectroscopy is a cornerstone in the analysis of Butyl (3-aminopropyl)carbamate, offering detailed insights into its molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and analyzed using a high-field NMR spectrometer. rsc.org

¹H NMR Findings: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the following characteristic signals are observed:

A broad singlet around 4.90 ppm, corresponding to the proton of the carbamate (B1207046) nitrogen (N-H).

A triplet at approximately 3.21 ppm, representing the two protons on the carbon adjacent to the carbamate nitrogen.

A triplet at about 2.76 ppm, which corresponds to the two protons on the carbon adjacent to the terminal amino group.

A multiplet around 1.62 ppm, arising from the two protons of the central methylene (B1212753) group in the propyl chain.

A sharp singlet at 1.43 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group of the Boc protecting group. rsc.org

¹³C NMR Findings: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key resonances for this compound include:

A peak at approximately 156.15 ppm, attributed to the carbonyl carbon of the carbamate group.